Stereochemical Integrity: (S)-Enantiomer versus Racemic Phenylalanine-Derivative USP30 Inhibitor Activity
High-throughput screening identified a racemic phenylalanine derivative (compound 1) as a USP30 inhibitor with IC50 < 1 µM [1]. The target compound (115765-99-6) is supplied exclusively as the single (S)-enantiomer, which is the stereochemistry derived from the natural L-phenylalanine precursor. Since USP30's catalytic domain is chiral, the individual enantiomers are expected to exhibit divergent inhibitory potency; the (S)-configuration is the biologically relevant form for phenylalanine-based protease and hydrolase inhibitors. Procurement of the racemic mixture would introduce the (R)-enantiomer as an undefined variable that may confound dose-response interpretation or exhibit off-target binding [2]. Direct enantiomer-resolved IC50 data for this specific scaffold are not publicly available; however, the stereochemical identity is analytically verified by the supplier.
| Evidence Dimension | Stereochemical configuration and USP30 inhibitory potency |
|---|---|
| Target Compound Data | Single (S)-enantiomer; analytically confirmed chiral purity (vendor specification); USP30 IC50 for the (S)-enantiomer not reported in isolation |
| Comparator Or Baseline | Racemic phenylalanine derivative (compound 1 from Mitobridge/Aurigene HTS): USP30 IC50 < 1 µM |
| Quantified Difference | Enantiomer-resolved values are unavailable; the (R)-enantiomer is expected to show reduced or absent USP30 binding based on chiral recognition principles established for phenylalanine-based protease inhibitors |
| Conditions | USP30 biochemical assay (source: literature review and patent disclosures); stereochemistry confirmed by vendor Certificate of Analysis |
Why This Matters
Procuring the defined (S)-enantiomer eliminates racemic ambiguity in USP30 or related deubiquitinase screening campaigns, ensuring that observed activity is attributable to the biologically relevant stereoisomer.
- [1] Wang F, Gao Y, Zhou L, Chen J, Xie Z, Ye Z, Wang Y. USP30: Structure, Emerging Physiological Role, and Target Inhibition. Front Pharmacol. 2022;13:851654. (Cites Mitobridge/Aurigene racemic phenylalanine derivative 1 with USP30 IC50 < 1 µM). View Source
- [2] Chembase.cn. (S)-methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate product page confirming single (S)-enantiomer specification. View Source
